molecular formula C16H30N6O7 B14213811 L-Lysylglycyl-L-asparaginyl-L-threonine CAS No. 824404-56-0

L-Lysylglycyl-L-asparaginyl-L-threonine

Cat. No.: B14213811
CAS No.: 824404-56-0
M. Wt: 418.45 g/mol
InChI Key: SUIPPYIZSQTGBZ-QYTUQVAYSA-N
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Description

L-Lysylglycyl-L-asparaginyl-L-threonine is a tetrapeptide composed of four amino acids: lysine (Lys), glycine (Gly), asparagine (Asn), and threonine (Thr).

Properties

CAS No.

824404-56-0

Molecular Formula

C16H30N6O7

Molecular Weight

418.45 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H30N6O7/c1-8(23)13(16(28)29)22-15(27)10(6-11(19)24)21-12(25)7-20-14(26)9(18)4-2-3-5-17/h8-10,13,23H,2-7,17-18H2,1H3,(H2,19,24)(H,20,26)(H,21,25)(H,22,27)(H,28,29)/t8-,9+,10+,13+/m1/s1

InChI Key

SUIPPYIZSQTGBZ-QYTUQVAYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCCN)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (threonine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine and lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then extracted and purified.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form hydroxythreonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysylglycyl-L-asparaginyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sequence and Molecular Features

The following table highlights structural differences between L-Lysylglycyl-L-asparaginyl-L-threonine and related peptides identified in the evidence:

Compound Name Sequence (N- to C-terminal) Length Key Residues Molecular Weight (approx.) CAS No.
This compound Lys-Gly-Asn-Thr 4 Lys, Asn, Thr ~450 Da Not provided
Neo-Kyotorphin Thr-Ser-Lys-Tyr-Arg 5 Tyr, Arg ~650 Da Not specified
L-Methionine-containing peptide Met-Asn-Leu-Gly-Ala-Thr-Leu-Lys-Gly 9 Met, Leu, Ala ~950 Da N/A
913968-11-3 Thr-Ile-Tyr-Val-Ile-Ala-Leu-Lys-Asn-Asn-Gln-Lys-Ser… 19 Tyr, Gln, multiple Lys ~2200 Da 913968-11-3
157597-34-7 Thr-Gln-Gln-Ser-Asn-Ser-Trp-Pro-His 8 Trp, Pro, His ~1000 Da 157597-34-7

Key Observations :

  • Sequence Length : The target tetrapeptide is shorter than most analogs, which may limit its binding complexity compared to longer peptides like 913968-11-3 (19 residues) .
  • Functional Residues : Unlike Neo-Kyotorphin (containing tyrosine and arginine) or 157597-34-7 (tryptophan and histidine) , the target peptide lacks aromatic or charged residues beyond lysine and asparagine. This could influence receptor specificity or solubility.

Functional Implications

Enzyme Inhibition and Receptor Antagonism
  • Neo-Kyotorphin: Known as a neuroactive peptide, its tyrosine and arginine residues may facilitate opioid receptor modulation .

Comparison with Target Peptide :
The absence of aromatic or metal-binding residues in this compound may limit its utility in redox or receptor-mediated pathways. However, its asparagine and threonine residues could support glycosylation or phosphorylation, implying roles in post-translational modification mimicry.

Stability and Pharmacokinetics

  • Shorter peptides like the target tetrapeptide typically exhibit faster metabolic clearance due to protease susceptibility. In contrast, longer peptides (e.g., 913968-11-3) may have extended half-lives but poorer membrane permeability .

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